Cortisol-17 acid

Description

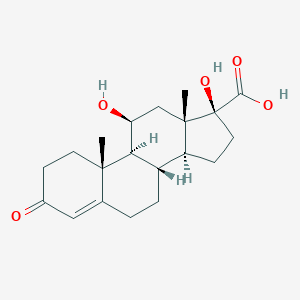

Structure

2D Structure

3D Structure

Properties

CAS No. |

100188-36-1 |

|---|---|

Molecular Formula |

C20H28O5 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20+/m0/s1 |

InChI Key |

XNZSRYSTBKQWGZ-VHTXEEJTSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4(C(=O)O)O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O |

Synonyms |

cortisol-17 acid cortisol-17beta acid |

Origin of Product |

United States |

Enzymatic Pathways and Biotransformation of Cortisol Leading to 17 Acid Derivatives

Adrenocortical Steroidogenesis: The Biosynthesis of Cortisol Precursors

Cortisol biosynthesis is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) from the pituitary gland stimulating the process in the adrenal glands. wikipedia.orgontosight.aikegg.jpnih.govwikipedia.org

Initial Steps: Cholesterol Side-Chain Cleavage by Cytochrome P450scc (CYP11A1)

The initial and rate-limiting step in the synthesis of all steroid hormones, including cortisol, is the conversion of cholesterol to pregnenolone (B344588). wikipedia.orgontosight.aineurores.org This reaction is catalyzed by the mitochondrial enzyme Cholesterol side-chain cleavage enzyme, also known as Cytochrome P450scc or CYP11A1. wikipedia.orgontosight.aineurores.orguniprot.orggenecards.orgassaygenie.comdrugbank.com CYP11A1 is a cytochrome P450 monooxygenase that performs three sequential oxidation reactions on cholesterol, leading to the cleavage of the side chain and the formation of the C21 steroid pregnenolone and 4-methylpentanal. uniprot.orggenecards.orgdrugbank.com This process occurs in the mitochondria of adrenal cortical cells. ontosight.ai

| Enzyme Name | Gene Name | Reaction Catalyzed | Location in Cell | Reference |

| Cholesterol side-chain cleavage enzyme (P450scc) | CYP11A1 | Cholesterol → Pregnenolone | Mitochondria | wikipedia.orgontosight.aiuniprot.org |

Pregnenolone Metabolism and 3β-Hydroxysteroid Dehydrogenase (HSD3B2) Activity

Pregnenolone, the product of the initial step, is a central precursor for various steroid hormones. uniprot.orggenecards.org In the cortisol synthesis pathway, pregnenolone is converted to progesterone (B1679170) by the enzyme 3β-Hydroxysteroid Dehydrogenase/Δ5-4 isomerase (HSD3B). ontosight.aioup.comwikipedia.org Specifically, the Type 2 isoform, HSD3B2, is primarily responsible for this conversion in the adrenal cortex and gonads. oup.comnih.gov HSD3B2 is a bifunctional enzyme that catalyzes both the oxidative conversion of Δ5-ene-3β-hydroxysteroids to 3-oxo-Δ5-steroids and the isomerization to the Δ4-3-keto configuration. wikipedia.orguniprot.org This conversion is essential for the biosynthesis of all classes of hormonal steroids. wikipedia.orguniprot.org

| Enzyme Name | Gene Name | Reaction Catalyzed | Location in Tissue(s) | Reference |

| 3β-Hydroxysteroid Dehydrogenase/Δ5-4 isomerase Type 2 | HSD3B2 | Pregnenolone → Progesterone | Adrenal cortex, Gonads | ontosight.aioup.comwikipedia.org |

| 17α-Hydroxypregnenolone → 17α-Hydroxyprogesterone | Adrenal cortex, Gonads | oup.comwikipedia.org | ||

| DHEA → Androstenedione | Adrenal cortex, Gonads | oup.comwikipedia.org |

17α-Hydroxylation by Cytochrome P450 17A1 (CYP17A1)

Following the formation of progesterone, the next key step in the cortisol pathway is the introduction of a hydroxyl group at the C17 position. This reaction is catalyzed by Cytochrome P450 17A1 (CYP17A1), also known as steroid 17α-hydroxylase/17,20-lyase. nih.govwikipedia.orgoup.comuniprot.org CYP17A1 is a member of the cytochrome P450 superfamily and is localized in the endoplasmic reticulum. wikipedia.orguniprot.org It catalyzes the 17α-hydroxylation of both pregnenolone and progesterone. nih.govwikipedia.orguniprot.org In the cortisol synthesis pathway, CYP17A1 converts progesterone to 17α-hydroxyprogesterone. researchgate.netditki.com CYP17A1 also possesses 17,20-lyase activity, which is crucial for the synthesis of androgens, but its 17α-hydroxylase activity is required for glucocorticoid production. nih.govwikipedia.orgoup.comuniprot.org

| Enzyme Name | Gene Name | Reaction Catalyzed | Location in Cell | Reference |

| Cytochrome P450 17A1 (Steroid 17α-hydroxylase) | CYP17A1 | Progesterone → 17α-Hydroxyprogesterone | Endoplasmic Reticulum | researchgate.netditki.com |

| Pregnenolone → 17α-Hydroxypregnenolone | Endoplasmic Reticulum | nih.govwikipedia.orguniprot.org |

21-Hydroxylation by Cytochrome P450 21A2 (CYP21A2)

The subsequent step involves the hydroxylation at the C21 position, catalyzed by Cytochrome P450 21A2 (CYP21A2), also known as steroid 21-hydroxylase. ontosight.ainih.govwikipedia.orguniprot.orgmsdmanuals.com CYP21A2 is another cytochrome P450 enzyme, primarily found in the endoplasmic reticulum of adrenal cortical cells. wikipedia.orguniprot.org It catalyzes the 21-hydroxylation of 17α-hydroxyprogesterone to form 11-deoxycortisol. ontosight.airesearchgate.netditki.comnih.govuniprot.org This reaction is a critical step in the biosynthesis of both cortisol and aldosterone (B195564). nih.govwikipedia.orguniprot.org Deficiency in CYP21A2 activity is a common cause of congenital adrenal hyperplasia (CAH). nih.govwikipedia.orgmsdmanuals.com

| Enzyme Name | Gene Name | Reaction Catalyzed | Location in Cell | Reference |

| Cytochrome P450 21A2 (21-hydroxylase) | CYP21A2 | 17α-Hydroxyprogesterone → 11-Deoxycortisol | Endoplasmic Reticulum | ontosight.airesearchgate.netditki.comnih.govuniprot.org |

| Progesterone → 11-Deoxycorticosterone | Endoplasmic Reticulum | nih.govuniprot.org |

11β-Hydroxylation by Cytochrome P450 11B1 (CYP11B1)

The final step in the primary cortisol biosynthesis pathway is the hydroxylation at the C11β position. This reaction is catalyzed by the mitochondrial enzyme Cytochrome P450 11B1 (CYP11B1), also known as 11β-hydroxylase. ontosight.aiuniprot.orgnih.govnih.govmedlineplus.govuniprot.orgmedscape.com CYP11B1 is a cytochrome P450 monooxygenase located in the mitochondria of the adrenal cortex. uniprot.org It specifically converts 11-deoxycortisol to cortisol. ontosight.airesearchgate.netditki.commedlineplus.govuniprot.org CYP11B1 is regulated by ACTH. nih.govmedscape.com A related enzyme, CYP11B2 (aldosterone synthase), is primarily involved in aldosterone synthesis and has 18-hydroxylase and 18-oxidase activities in addition to 11β-hydroxylase activity, but CYP11B1 lacks these activities and is not involved in aldosterone production. nih.govuniprot.org

| Enzyme Name | Gene Name | Reaction Catalyzed | Location in Cell | Reference |

| Cytochrome P450 11B1 (11β-hydroxylase) | CYP11B1 | 11-Deoxycortisol → Cortisol | Mitochondria | ontosight.airesearchgate.netditki.commedlineplus.govuniprot.org |

Enzymes and Cofactors Governing Cortisol-17 Acid Biogenesis

The specific enzymes and cofactors directly responsible for the formation of the carboxyl group at the C-17 position or the C-21 position in the context of 17-acid derivatives are not as extensively characterized as those in the main cortisol catabolic pathways. However, the pathways described involve several enzymatic steps.

The formation of 17-deoxycortolonic acids is proposed to involve an enolase and a hydroxy aldehyde dehydrogenase. oup.com The stereospecific conversion of a cortisol enol aldehyde intermediate to a 17-deoxy-21-oic acid in mouse liver homogenates suggests the involvement of specific enzymatic machinery for this transformation. researchgate.net

The 21-oxidation leading to cortolic acids involves the conversion of the 21-hydroxyl group to a carboxyl group. researchgate.net While the precise enzyme(s) catalyzing this specific oxidation in humans are not explicitly detailed in the provided sources, studies on DOC metabolism indicate that C-21 oxidation occurs and is influenced by the presence or absence of the 17-hydroxyl group. nih.gov The transformation involves an intramolecular hydrogen shift and oxidative removal of a hydrogen. researchgate.net

General steroid metabolism involves various enzymes, including cytochrome P450 enzymes and hydroxysteroid dehydrogenases, which are crucial for the biosynthesis and modification of steroids like cortisol. mdpi.comnih.govwikipedia.org Cytochrome P450 enzymes are often involved in hydroxylation and oxidative cleavage reactions, while hydroxysteroid dehydrogenases catalyze the interconversion of hydroxyl and keto groups. mdpi.commdpi.comdrugbank.com Cofactors such as NADPH and NAD+ are typically involved in these enzymatic redox reactions. hmdb.cadrugbank.com

While the broad classes of enzymes and cofactors involved in steroid metabolism are known, pinpointing the specific enzymes and cofactors solely responsible for the formation of this compound derivatives requires further dedicated research.

Role of P450 Oxidoreductase (POR) in Electron Transfer

P450 Oxidoreductase (POR), also known as NADPH-cytochrome P450 oxidoreductase (CYPOR), is a crucial enzyme that facilitates electron transfer from NADPH to all microsomal cytochrome P450 enzymes oup.comoup.comnih.gove-apem.orgrcsb.org. This electron transfer is a fundamental requirement for the catalytic activity of these P450 enzymes, which are involved in a wide range of metabolic processes, including steroidogenesis oup.come-apem.orgrcsb.org.

In the context of steroid hormone biosynthesis, including the pathway leading to cortisol, microsomal P450 enzymes such as CYP17A1 (17α-hydroxylase/17,20 lyase) and CYP21A2 (21-hydroxylase) are dependent on electron donation from POR oup.comnih.gove-apem.orgendocrine-abstracts.org. POR is an 82-kDa membrane-associated protein containing two flavin moieties oup.come-apem.org. The transfer of electrons from NADPH to the heme iron atom within the P450 enzyme, mediated by POR, is essential for the monooxygenase reactions catalyzed by these enzymes e-apem.orguniprot.org.

Disruptions in POR function, often due to mutations in the POR gene, can lead to impaired activity of its P450 partners, resulting in disorders of steroidogenesis nih.govendocrine-abstracts.orgwikipedia.org. POR deficiency is a recognized cause of congenital adrenal hyperplasia (CAH), characterized by impaired synthesis of glucocorticoids (like cortisol) and sex steroids nih.govendocrine-abstracts.org. The availability of electrons from POR can be a limiting factor in many microsomal P450 reactions oup.com.

Influence of Cytochrome b5 on Enzymatic Activities

Cytochrome b5 (cyt b5) is a small redox protein that interacts with certain microsomal cytochrome P450 enzymes and can modulate their catalytic activities e-apem.orgresearchgate.net. In steroidogenesis, cyt b5 is particularly known for its influence on CYP17A1 e-apem.orgresearchgate.netnih.govplos.org. While CYP17A1 catalyzes both 17α-hydroxylation and 17,20-lyase activities, cyt b5 selectively stimulates the 17,20-lyase activity with human CYP17A1, having negligible effects on the 17α-hydroxylase activity e-apem.orgnih.gov. This selective stimulation is crucial for the production of C19 steroids (androgens) from C21 precursors nih.gov.

The mechanism by which cyt b5 influences CYP17A1 activity is thought to involve promoting the interaction between CYP17A1 and POR, thereby enhancing electron transfer efficiency for the lyase reaction e-apem.orgresearchgate.net. Additionally, cyt b5 may induce conformational changes in CYP17A1 that favor the 17,20-lyase activity e-apem.orgplos.org. Studies have shown that even apo-cyt b5 (lacking its heme group) can enhance androgen synthesis, suggesting an allosteric interaction with CYP17A1 in addition to potential redox interactions e-apem.orgplos.org.

Cytochrome b5 deficiency, although rare, has been identified as a cause of isolated 17,20-lyase deficiency, highlighting its specific role in this step of steroidogenesis oup.come-apem.org.

Substrate Specificity and Promiscuity of Relevant Cytochrome P450 Enzymes

Cytochrome P450 enzymes involved in steroidogenesis, such as CYP17A1 and CYP21A2, generally exhibit high substrate specificity frontiersin.org. This specificity ensures the precise regio- and stereospecific hydroxylation reactions required for the synthesis of specific steroid hormones frontiersin.org.

CYP17A1's primary substrates are pregnenolone and progesterone uniprot.orgnih.gov. It catalyzes the 17α-hydroxylation of these C21 steroids, a key step in the pathways leading to both cortisol and androgens uniprot.orgnih.gov. Following 17α-hydroxylation, CYP17A1 can further catalyze the cleavage of the C17-C20 bond (17,20-lyase activity), particularly in the presence of cytochrome b5, to produce C19 steroids uniprot.orgnih.gov. The ratio of 17α-hydroxylase to 17,20-lyase activity of human CYP17A1 is a critical determinant of whether the pathway favors cortisol synthesis or sex steroid production oup.com.

CYP21A2 is highly specific for the 21-hydroxylation of 17α-hydroxyprogesterone, a necessary step in the synthesis of cortisol wikipedia.org. Deficiency in CYP21A2 is the most common cause of congenital adrenal hyperplasia wikipedia.orgmdpi.com.

While steroidogenic P450s are often characterized by high specificity, other CYP enzymes, such as members of the CYP3A subfamily (e.g., CYP3A4 and CYP3A5), exhibit broader substrate specificity and promiscuity peerj.comnih.gov. CYP3A4 and CYP3A5 are involved in the metabolism of a vast array of endogenous and exogenous compounds, including cortisol peerj.comnih.gov. These enzymes can catalyze various metabolic transformations, including C-hydroxylation, and are known to metabolize cortisol via reactions such as 6β-hydroxylation peerj.comnih.gov. The activity of CYP3A4/5 can be influenced by hormonal changes, including elevated cortisol levels peerj.com.

Regulation of Cortisol 17 Acid Metabolism

Endocrine Control Mechanisms Affecting Cortisol Metabolic Pathways

The synthesis of cortisol, the essential precursor to its metabolites, is primarily controlled by the central nervous system through a sophisticated endocrine cascade.

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the central regulator of cortisol production. dartmouth.eduteachmephysiology.com This system operates through a sequential hormonal cascade. clevelandclinic.orgembopress.org In response to stress or a natural circadian rhythm, the paraventricular nucleus of the hypothalamus secretes corticotropin-releasing hormone (CRH). clevelandclinic.orgnih.govnih.gov CRH travels to the anterior pituitary gland, stimulating it to release adrenocorticotropic hormone (ACTH). clevelandclinic.orgwikipedia.org ACTH then circulates to the adrenal cortex, the outer layer of the adrenal glands, where it triggers the synthesis and release of cortisol from cholesterol. dartmouth.eduwikipedia.orgyoutube.com

This entire axis is regulated by a negative feedback loop, where elevated cortisol levels in the blood signal the hypothalamus and pituitary gland to decrease the secretion of CRH and ACTH, respectively, thus ensuring tight control over cortisol production. nih.govwikipedia.org The amount of cortisol synthesized directly determines the substrate availability for all subsequent metabolic pathways, including those that would lead to the formation of its various derivatives.

Adrenocorticotropic hormone (ACTH) is the primary and most potent physiological modulator of cortisol synthesis in the adrenal cortex. nih.govnih.gov Its influence extends beyond immediate stimulation to include long-term effects on the steroidogenic capacity of adrenal cells. nih.gov ACTH binds to its specific receptor, the melanocortin 2 receptor (MC2R), on the surface of adrenal cells, initiating a signaling cascade that evokes both acute and chronic responses. nih.gov

The acute response involves the rapid mobilization of cholesterol to the inner mitochondrial membrane, the site of the first step in steroid synthesis. nih.gov The chronic, or long-term, response to ACTH involves the increased and coordinated transcription of genes that code for the essential steroidogenic enzymes. nih.gov Studies have shown that chronic ACTH treatment significantly increases the expression of all enzymes involved in cortisol production, such as those in the cytochrome P450 family. nih.govbioscientifica.com For example, the expression of CYP17, a key enzyme in the pathway, can increase over 30-fold with ACTH stimulation. bioscientifica.com This upregulation of enzyme expression and activity ensures the adrenal gland has the sustained capacity to produce cortisol, which serves as the foundational molecule for its metabolic products. nih.gov

Local Tissue-Specific Regulation of Cortisol Metabolism

While the HPA axis determines the systemic levels of cortisol, its activity and metabolism at the local level are further refined within specific tissues. This tissue-specific control allows for tailored glucocorticoid effects that are independent of circulating cortisol concentrations.

Two key enzymes, the isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD), play a critical role in the tissue-specific regulation of cortisol. oup.combioscientifica.com These enzymes catalyze the interconversion of active cortisol and inactive cortisone (B1669442). oup.comresearchgate.net

11β-HSD1 is predominantly found in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system. oup.comnih.gov It primarily functions as a reductase, converting inactive cortisone back into active cortisol. oup.comresearchgate.net This action amplifies local glucocorticoid signaling, effectively increasing cortisol concentration at the receptor level within the cell. oup.com

11β-HSD2 is primarily located in mineralocorticoid target tissues like the kidneys, colon, and salivary glands. nih.gov It functions exclusively as a dehydrogenase, rapidly inactivating cortisol by converting it to cortisone. researchgate.netnih.gov This is crucial for protecting the mineralocorticoid receptor, which has a high affinity for cortisol, from being illicitly occupied, thereby allowing aldosterone (B195564) to regulate electrolyte balance. nih.govbiologists.com

Genetic and Epigenetic Determinants of Cortisol-17 Acid Production

Inter-individual differences in cortisol metabolism are not solely due to endocrine and tissue-level regulation; they are also significantly influenced by an individual's genetic and epigenetic makeup.

Twin studies have been instrumental in estimating the contribution of genetic factors to the variability in cortisol production and metabolism. oup.comoup.com Research indicates that a significant portion of the inter-individual differences in both the rate of cortisol production and the activity of its metabolic enzymes can be attributed to genetics. researchgate.netnih.gov

A longitudinal study of twins revealed that the heritability of the cortisol production rate changes with age, being estimated at 42% at age 9, 30% at age 12, and decreasing to 0% by age 17, suggesting a growing influence of individual environmental factors during adolescence. oup.comnih.govnih.gov In contrast, the heritability of cortisol metabolism, governed by enzymes like the A-ring reductases (5α- and 5β-reductases) and 11β-HSD, shows different developmental patterns. researchgate.net For instance, the heritability of A-ring reductase activity increases with age to over 50%, while the genetic contribution to the activity of renal 11β-HSD2 is highest around age 12 (68%). oup.comresearchgate.netnih.gov

These findings demonstrate that the genetic blueprint plays a substantial role in determining the efficiency and pathways of cortisol metabolism, which would extend to the production of all its downstream metabolites. researchgate.netnih.gov Furthermore, emerging research indicates that glucocorticoids can induce epigenetic changes, such as modifications in DNA methylation and histone structure, which can lead to long-lasting alterations in gene expression and cellular function. nih.govoup.com

Heritability Estimates of Cortisol Production and Metabolism at Different Ages

| Parameter | Heritability at Age 9 | Heritability at Age 12 | Heritability at Age 17 |

|---|---|---|---|

| Cortisol Production Rate | 42% | 30% | 0% |

| A-ring Reductases (5α/5β) | Increases with age | >50% | >50% |

| Renal 11β-HSD2 Activity | Lower | 68% | Decreased from age 12 |

| Global 11β-HSD Activity | Lower | 18% | Decreased from age 12 |

Genetic Variations and Mutations in Enzymes of Steroidogenesis and Metabolism (e.g., CYP17A1 gene alterations)

Genetic variations in the genes encoding enzymes for steroidogenesis can profoundly impact cortisol synthesis, leading to significant clinical conditions. The CYP17A1 gene, located on chromosome 10q24.3, provides the blueprint for the cytochrome P450c17 enzyme. wikipedia.orgnih.gov This enzyme possesses dual functions crucial for cortisol production: 17α-hydroxylase activity and 17,20-lyase activity. wikipedia.orgmedlineplus.gov The 17α-hydroxylase function is an essential step in the pathway leading to cortisol, while the 17,20-lyase activity is necessary for the production of sex steroids. wikipedia.orgoup.com

Mutations in the CYP17A1 gene can cause 17α-hydroxylase deficiency (17OHD), a rare form of congenital adrenal hyperplasia (CAH). oup.comnih.gov This autosomal recessive disorder disrupts the synthesis of cortisol and sex hormones. researchgate.netwikipedia.org The resulting lack of cortisol production eliminates the negative feedback on the hypothalamus and pituitary gland, leading to oversecretion of adrenocorticotropic hormone (ACTH). nih.govnih.gov This, in turn, causes the adrenal glands to overproduce mineralocorticoids like deoxycorticosterone and corticosterone (B1669441), often resulting in hypertension and hypokalemia. nih.govnih.govfrontiersin.org

The clinical and biochemical phenotype depends on the severity of the mutation. Severe mutations can abrogate both enzyme activities, leading to a complete 17OHD, characterized by a lack of pubertal development and male pseudohermaphroditism. nih.govoup.com Milder mutations may result in a partial deficiency. medlineplus.gov Dozens of mutations have been identified, including missense, splice site, and frameshift mutations, which can lead to truncated and inactive proteins. nih.govmedlineplus.gov Functional studies of specific mutations have demonstrated how they impair enzyme activity, leading to severe 17OHD. oup.com For instance, some mutations affect the steroid-binding domain, while others impact the redox partner domain, which can result in either combined deficiency or isolated 17,20-lyase deficiency. oup.com

| CYP17A1 Mutation | Type of Mutation | Effect on Enzyme Activity | Resulting Condition | Reference |

|---|---|---|---|---|

| A174E, V178D, L465P | Missense | Retain only 0–7% of both 17α-hydroxylase and 17,20-lyase activity. | Severe 17α-hydroxylase deficiency (17OHD). | oup.com |

| Y329K (c.985_987delinsAA) | Deletion-Insertion | Causes complete loss of 17α-hydroxylase activity in vivo. | Complete 17α-hydroxylase deficiency (17OHD). Widely detected in Chinese patients. | nih.gov |

| Various | Splice site, Frameshift | Lead to truncated, inactive proteins. | 17α-hydroxylase deficiency (17OHD). | nih.gov |

| Various | Missense | Can selectively disrupt 17,20-lyase activity while minimally affecting 17-hydroxylase activity. | Isolated 17,20-lyase deficiency. | nih.gov |

Transcriptional and Post-Translational Regulation of Steroidogenic Enzyme Genes

The expression of genes encoding steroidogenic enzymes is a critical control point in cortisol production. This regulation occurs at both the transcriptional (gene to mRNA) and post-translational (protein modification) levels.

Transcriptional Regulation: The synthesis of steroid hormones is chronically regulated by the coordinated transcription of genes that encode the necessary enzymes. nih.gov The expression of CYP17A1 and other key steroidogenic genes like CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP11B1 (11β-hydroxylase) is primarily stimulated by ACTH through the cAMP/protein kinase A (PKA) signaling pathway. nih.govnih.gov

Several transcription factors are pivotal in this process. Steroidogenic factor-1 (SF-1, also known as NR5A1) is a master regulator implicated in the transcriptional control of CYP17A1, CYP11B1, and CYP11B2 (aldosterone synthase). frontiersin.orgnih.govnih.gov Other transcription factors, including GATA6 and nerve growth factor-induced-B (NGFIB or NR4A1), also play important roles, often in conjunction with SF-1, to regulate the expression of these enzymes in response to stimuli. nih.govnih.gov For instance, in cortisol-producing adenomas, the expression of CYP11B1 mRNA has been shown to positively correlate with the expression of NR5A1, GATA6, and NR4A1. nih.gov In some cases, DNA methylation patterns of steroidogenic enzyme genes, such as the hypomethylation of the CYP17A1 gene, may also influence their transcription levels. bioscientifica.com

Post-Translational Regulation: Beyond gene expression, the activity of steroidogenic enzymes can be modulated by post-translational modifications, primarily phosphorylation. This allows for more rapid adjustments in steroid synthesis. Both the transcription factor SF-1 and downstream enzymes like CYP11A1 and CYP17A1 have been shown to be regulated by phosphorylation and dephosphorylation mechanisms. oncohemakey.com For example, phosphorylation of SF-1 by the MAPK pathway can upregulate its transcriptional activity. oncohemakey.com This level of control adds another layer of complexity to the fine-tuning of cortisol output in response to physiological demands.

Environmental and Lifestyle Modulators of Cortisol Metabolism

A wide array of environmental and lifestyle factors can significantly influence the hypothalamic-pituitary-adrenal (HPA) axis, thereby modulating cortisol production and metabolism. researchgate.netnih.gov These factors can act as physiological stressors or supporters, altering cortisol levels and rhythms.

Nutrition and Diet: Dietary patterns have a notable impact on cortisol levels. Diets high in refined carbohydrates and saturated fats, often termed a "Western-pattern diet," have been associated with an upregulation of cortisol. ifm.org Conversely, consuming healthy fats, such as omega-3s, may help prevent cortisol levels from increasing during periods of stress. healthline.com Calorie restriction can also raise cortisol. amberwoodhealth.ca

Sleep: Sleep quality and duration are critical for maintaining a normal cortisol circadian rhythm. healthline.com Sleep deprivation, poor quality sleep, or staying up late during normal sleep times can disrupt this rhythm and lead to higher cortisol levels, activating the stress response. amberwoodhealth.cairispublishers.com

Stress and Environment: Psychological stress is a well-known activator of the HPA axis, leading to increased cortisol secretion. teachmephysiology.com The environment can also play a role. For example, studies on "forest bathing" have found that walking in or even just viewing a forest environment can significantly decrease salivary cortisol concentrations compared to being in an urban setting. ifm.org Conversely, exposure to environmental toxicants, such as heavy metals or chemicals like phthalates, can act as physiological stressors and disrupt endocrine function, potentially affecting cortisol levels. amberwoodhealth.cafrontiersin.org

| Modulator | Specific Factor | Effect on Cortisol Levels | Reference |

|---|---|---|---|

| Nutrition | Western-pattern diet (high refined carbs/saturated fats) | Upregulation/Increase | ifm.org |

| Healthy fats (e.g., Omega-3s) | May prevent increase during stress | healthline.com | |

| Physical Activity | High-intensity/prolonged exercise | Acute increase | nih.gov |

| Regular moderate-intensity exercise | Can lower overall levels and improve stress response | nih.gov | |

| Low-intensity exercise | Reduction | irispublishers.com | |

| Sleep | Poor quality or reduced sleep | Increase/Disruption of rhythm | amberwoodhealth.cairispublishers.com |

| Consistent, high-quality sleep | Maintains optimal hormonal balance | healthline.com | |

| Environment | Forest/Natural settings ("Forest bathing") | Decrease | ifm.org |

| Environmental toxicants (e.g., heavy metals) | Can act as stressors and affect levels | amberwoodhealth.ca |

Pathophysiological Implications of Aberrant Cortisol 17 Acid Metabolism

Metabolic Signatures in Conditions of Dysregulated Cortisol Levels (e.g., hypercortisolism, hypocortisolism)

Dysregulated cortisol levels, characteristic of conditions like hypercortisolism (e.g., Cushing's syndrome) and hypocortisolism (e.g., adrenal insufficiency), are associated with distinct metabolic signatures. Hypercortisolism, caused by prolonged exposure to excessive glucocorticoids, leads to severe metabolic disturbances. wikipedia.orgresearchgate.net These include alterations in glucose metabolism, such as increased gluconeogenesis and insulin (B600854) resistance, contributing to hyperglycemia and potentially type 2 diabetes. scielo.brwikipedia.orgkoreamed.org Patients with hypercortisolism have shown altered plasma metabolomic profiles, with lower levels of certain acylcarnitines and amino acids, and higher levels of polyamines, reflecting disturbed protein synthesis/catabolism and incomplete fatty acid oxidation. researchgate.net These metabolic alterations are independently associated with the severity of hypercortisolism. researchgate.net

In hypocortisolism, or adrenal insufficiency, the body is unable to produce sufficient cortisol, leading to a different set of metabolic challenges. While the search results did not directly detail the metabolic signature of Cortisol-17 acid in hypocortisolism, general hypocortisolism is characterized by an inadequate stress response and can involve impaired cortisol metabolism. accjournal.orge-enm.org Critical illness-related corticosteroid insufficiency (CIRCI), a form of adrenal insufficiency in critically ill patients, involves altered cortisol metabolism and tissue resistance to cortisol. accjournal.org Reduced cortisol breakdown, linked to suppressed metabolizing enzymes, can occur in critical illness, leading to hypercortisolemia in some cases, although this doesn't always correlate with high ACTH. accjournal.orge-enm.org

The measurement of cortisol and its metabolites, potentially including this compound, can be complex due to factors like binding to corticosteroid-binding globulin (CBG) and albumin, which affects the amount of free, bioactive cortisol. e-enm.orgoup.com Altered CBG levels, as seen with oral contraceptive use or in critical illness, can misrepresent cortisol action based on total cortisol levels. e-enm.org Urinary free cortisol measurements are used to reflect daily cortisol production, independent of CBG changes, but have limitations. ese-hormones.org

Interplay with Other Endocrine Systems and Metabolic Pathways Beyond Primary Glucocorticoid Actions

Cortisol metabolism and its related compounds interact with other endocrine systems and metabolic pathways beyond the classical glucocorticoid actions mediated by the glucocorticoid receptor (GR). oup.commedchemexpress.comnih.gov While cortisol's primary role involves regulating glucose metabolism, immune responses, and stress adaptation, its influence extends to other areas. wikipedia.orgnih.govmdpi.com

Cortisol can influence neurobiological processes and is implicated in the pathophysiology of neurodegenerative diseases and psychological disorders, potentially by modulating inflammatory processes and impacting brain glucose metabolism. nih.govmdpi.com Chronic stress and elevated cortisol are linked to metabolic disorders like obesity and insulin resistance, stemming from complex interactions affecting glucose metabolism, fat distribution, and immune function. scielo.brnih.gov Cortisol can also inhibit the secretion of other hormones, such as growth hormone and sex hormones, potentially affecting growth and reproductive function. nih.gov

The interplay with other metabolic pathways is evident in conditions like hyperuricemia, where abnormal cortisol metabolism has been observed, potentially contributing to hepatic injury and other complications. frontiersin.org In hyperuricemia, suppressed HPA axis activity and decreased cortisol production and secretion were noted, alongside impaired cortisol clearance. frontiersin.org This suggests a complex relationship where metabolic disturbances can influence cortisol metabolism.

Cortisol Metabolism as a Research Target for Modulating Glucocorticoid Bioactivity

The intricate regulation of cortisol metabolism presents opportunities for research aimed at modulating glucocorticoid bioactivity for therapeutic purposes. Understanding the enzymes involved in cortisol synthesis and metabolism, as well as the receptors through which cortisol exerts its effects, allows for the development of targeted interventions.

Enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSDs) play a critical role in regulating glucocorticoid availability at the tissue level. nih.gov 11β-HSD1 converts inactive cortisone (B1669442) to active cortisol, while 11β-HSD2 inactivates cortisol to cortisone. nih.gov Modulating the activity of these enzymes could alter local cortisol concentrations in specific tissues, offering a potential therapeutic strategy for conditions influenced by glucocorticoid excess or deficiency. Inhibitors of 11β-HSD1, for instance, are being investigated. nih.gov

The glucocorticoid receptor (GR) is another key target. oup.commedchemexpress.comnih.gov Selective GR modulators (SGRMs) that can antagonize cortisol activity are being explored for therapeutic applications, such as in the treatment of solid tumors where elevated cortisol activity may promote pro-survival pathways in cancer cells. oncotarget.com Research has shown that a selective GR modulator like relacorilant (B610435) can reverse the pro-survival effects of cortisol in certain cancer cell lines and improve the efficacy of chemotherapy. oncotarget.com

The study of the steroid metabolome through techniques like GC-MS allows for comprehensive profiling of cortisol and its metabolites, providing insights into metabolic alterations in various conditions. ese-hormones.org This metabolomic approach can help identify potential biomarkers and therapeutic targets related to cortisol metabolism. koreamed.orgese-hormones.org While this compound's specific role as a direct therapeutic target is not highlighted in the provided results, the broader research into modulating cortisol metabolism and glucocorticoid bioactivity suggests that understanding the roles of individual metabolites like this compound could contribute to the development of novel therapeutic strategies. The potential for metabolites to serve as indicators of enzyme activity or pathway flux makes them valuable in this research.

Advanced Research Methodologies and Future Directions in Cortisol 17 Acid Studies

Integrated Omics Approaches (e.g., Metabolomics, Proteomics, Transcriptomics) for Comprehensive Pathway Characterization

Integrated omics approaches, such as metabolomics, proteomics, and transcriptomics, are powerful tools for unraveling the complex pathways involved in cortisol metabolism and the biological effects of its metabolites, including Cortisol-17 acid. By simultaneously analyzing the complete set of metabolites, proteins, and RNA molecules within a biological system, researchers can gain a holistic view of the molecular changes associated with altered cortisol metabolism.

Metabolomics, specifically, is crucial for identifying and quantifying cortisol metabolites in various biological matrices rbojournal.orgmetabolon.com. Studies utilizing metabolomics have identified a variety of metabolites associated with the hypothalamic-pituitary-adrenal (HPA) axis activation and stress responses, which are intrinsically linked to cortisol metabolon.com. The application of metabolomics can help characterize the metabolic profile associated with the formation and presence of this compound, providing clues about the enzymatic reactions and pathways involved in its synthesis and degradation.

Proteomics allows for the study of the enzymes and transporter proteins that facilitate cortisol metabolism and the activity of its metabolites. By identifying differentially expressed proteins under various conditions, researchers can pinpoint the key enzymatic players involved in the formation or modification of this compound. Transcriptomics provides information on gene expression levels, revealing the regulatory mechanisms that control the synthesis of these enzymes and transporters.

Integrating data from these omics layers offers a systems-level understanding of cortisol metabolism. For instance, correlating changes in transcript levels of metabolic enzymes with alterations in the concentrations of specific metabolites like this compound can help confirm the functional significance of gene regulation in shaping the metabolome. This integrated approach can characterize the comprehensive metabolic pathways involving this compound and its precursors and downstream products. Such studies can reveal how these pathways are perturbed in different physiological states or diseases. Integrated analyses of transcriptomics, proteomics, and metabolomics data have been successfully applied to reveal mechanisms in other biological contexts, demonstrating their potential for comprehensive pathway characterization in cortisol metabolism research nih.gov.

Development and Application of In Vitro and Ex Vivo Models for Studying this compound Biogenesis and Function

In vitro and ex vivo models are indispensable for dissecting the specific cellular and enzymatic processes involved in the biogenesis and function of this compound. These models allow for controlled experimentation, enabling researchers to isolate specific cell types, tissues, or enzymes and study their roles in cortisol metabolism without the complexities of a whole organism.

In vitro models, such as primary cell cultures or immortalized cell lines derived from tissues involved in cortisol metabolism (e.g., liver, kidney, adrenal gland), can be used to study the enzymatic conversion of cortisol to this compound. For example, studies have shown that liver cytosols can oxidize cortisol to acidic metabolites, indicating the presence of relevant enzymatic machinery in this tissue ebi.ac.ukresearchgate.net. By incubating cortisol or potential precursors with cell lysates or purified enzymes from these sources, the specific reactions leading to this compound can be investigated.

Ex vivo models, which involve maintaining tissue slices or organs in a controlled environment outside the body, offer a more physiologically relevant context than in vitro cell cultures while still allowing for experimental manipulation. Ex vivo culture models of human fetal adrenals have been used to study steroidogenesis and the effects of glucocorticoids on the production of various steroids, including cortisol and its intermediates frontiersin.org. Similar models could be adapted to study the formation of this compound within adrenal tissue or other relevant organs, providing insights into its site of synthesis and the factors influencing its production.

The application of these models can help determine the specific enzymes responsible for the oxidation or modification of cortisol leading to the formation of the 17-acid structure. They can also be used to investigate the biological activities of synthesized or isolated this compound on target cells or tissues, helping to elucidate its potential functions. While research specifically on this compound in these models may be limited, in vitro and ex vivo approaches have been widely used to study the metabolism and effects of cortisol and other steroid hormones nih.govfrontiersin.orgersnet.orgnih.gov.

High-Resolution Analytical Tools for Identification of Novel Cortisol Metabolites

The identification of novel cortisol metabolites, including various acidic forms, is crucial for a complete understanding of cortisol metabolism. High-resolution analytical tools, particularly advanced mass spectrometry techniques coupled with chromatography, are essential for this purpose.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for the analysis of cortisol and its metabolites labmed.org.uknih.govnih.govbookpi.org. High-resolution accurate-mass (HRAM) MS, such as Orbitrap technology, provides highly accurate mass measurements, enabling the confident identification of known metabolites and the discovery of novel ones based on their elemental composition nih.gov. Tandem mass spectrometry (MS/MS or MSn) provides structural information by fragmenting ions and analyzing the resulting product ions, which is invaluable for confirming the identity of metabolites and elucidating the structure of unknown compounds.

The complexity of biological matrices necessitates sophisticated separation techniques before MS analysis. Ultra-high performance liquid chromatography (UHPLC) offers improved chromatographic resolution and speed, allowing for the separation of a wide range of cortisol metabolites, including isomers, before their detection by MS nih.gov. This is particularly important for distinguishing this compound from other isobaric or structurally similar compounds.

The development and application of sensitive and selective LC-MS/MS methods have significantly advanced the quantitative profiling of cortisol and its metabolites in various biological fluids like urine, serum, plasma, saliva, and sweat nih.govnih.govbookpi.orgresearchgate.net. These methods can be adapted and optimized for the specific detection and identification of this compound and other acidic metabolites. For example, a method using UHPLC-MSn with HRAM Orbitrap has been developed for the quantitative profiling of cortisol and 16 of its metabolites in human urine, demonstrating the power of these tools in complex mixture analysis nih.gov.

Future directions include the development of even more sensitive and high-throughput analytical methods, as well as the use of advanced data processing and bioinformatics tools for the automated identification and annotation of novel cortisol metabolites from complex datasets.

Computational and Systems Biology Approaches to Model and Predict Cortisol Metabolism and Its Regulation

Computational and systems biology approaches play a vital role in integrating experimental data, building predictive models, and gaining deeper insights into the complex dynamics of cortisol metabolism and its regulation. These approaches can help researchers understand how various factors, including genetic variations, environmental influences, and disease states, affect the pathways involving cortisol and its metabolites like this compound.

Mathematical modeling can be used to describe the kinetics of enzymatic reactions involved in the formation and metabolism of this compound. By developing ordinary differential equation (ODE) models or other mathematical frameworks, researchers can simulate the concentrations of metabolites over time and predict how perturbations in enzyme activity or substrate availability might affect the metabolic flux through pathways involving this compound. Computational models have been developed to study cortisol dynamics in the neuro-endocrine axis, demonstrating the utility of this approach in understanding complex hormonal systems nih.gov.

Systems biology approaches aim to integrate data from multiple levels of biological organization (e.g., genomics, transcriptomics, proteomics, metabolomics) to create comprehensive models of biological systems. These models can be used to identify key regulatory nodes, predict the effects of interventions, and understand the emergent properties of the system that are not apparent from studying individual components in isolation arxiv.orgcecam.org. Applying systems biology to cortisol metabolism can involve constructing networks that map the interactions between genes, proteins, and metabolites involved in the synthesis, metabolism, and action of cortisol and its acidic derivatives.

Computational tools can also be used for in silico prediction of metabolite structures and metabolic pathways. Cheminformatics tools can predict potential metabolic transformations of cortisol, suggesting possible structures for novel acidic metabolites like this compound. Molecular modeling and docking studies can provide insights into the interaction of cortisol and its metabolites with metabolic enzymes and receptors.

While specific computational models for this compound metabolism may be limited, computational and systems biology approaches are increasingly being applied to steroid metabolism and related pathways nih.govnih.gov. These methods hold significant promise for predicting the metabolic fate of cortisol, identifying factors that influence the production and clearance of this compound, and understanding how alterations in these processes contribute to disease.

Elucidation of Undiscovered Metabolic Pathways and the Biological Activities of Their Products

Despite significant research, the complete spectrum of cortisol metabolic pathways and the biological activities of all its metabolites are not yet fully understood. Future research directions involve the continued elucidation of undiscovered metabolic routes and the comprehensive characterization of the biological functions of the resulting products, including this compound.

Studies have identified novel pathways in cortisol metabolism, such as the 17-deoxygenation pathway, which leads to the formation of 17-deoxycortolonic acids nih.govoup.com. The existence of such pathways highlights the complexity of cortisol metabolism and suggests that other undiscovered transformations may exist, potentially leading to the formation of metabolites like this compound through unconventional routes. Research on the oxidation of cortisol by liver enzymes has also indicated the formation of acidic metabolites, suggesting enzymatic pathways that convert the side chain of cortisol into a carboxylic acid function ebi.ac.ukresearchgate.netresearchgate.net.

Identifying the enzymes and cofactors involved in these potentially undiscovered pathways is a key area for future research. This can involve activity-guided fractionation of tissue extracts, followed by protein purification and identification using proteomics. Genetic and molecular biology techniques can then be used to study the expression and regulation of the genes encoding these enzymes.

Furthermore, the biological activities of this compound and other acidic metabolites need to be comprehensively investigated. While cortisol is well-known for its glucocorticoid activity mediated through the glucocorticoid receptor, its metabolites may have different or even opposing effects. Research is needed to determine if this compound interacts with steroid receptors, influences enzymatic activities, or has other biological functions. This can involve in vitro assays using recombinant receptors or enzymes, as well as cell-based assays to study the effects of this compound on various cellular processes.

Understanding the complete metabolic landscape of cortisol and the biological roles of its metabolites, including this compound, is essential for fully appreciating the physiological impact of cortisol and its dysregulation in disease. Advanced research methodologies will be critical in uncovering these remaining mysteries.

Q & A

Q. What is the methodological role of cortisol-17 acid in glucocorticoid receptor binding studies?

this compound is used to selectively block corticosterone-binding globulin (CBG) in competition assays, enabling researchers to isolate glucocorticoid receptor interactions. By saturating CBG binding sites without binding to the receptor itself, this compound ensures that corticosterone or dexamethasone binds exclusively to the receptor, eliminating plasma protein interference . This approach is critical for studying receptor specificity and ligand affinity in vitro.

Q. How should researchers validate the absence of receptor binding by this compound in experimental setups?

To confirm that this compound does not interact with glucocorticoid receptors, perform control assays using radiolabeled ligands (e.g., [³H]corticosterone) in the presence of excess this compound. A lack of competitive displacement in these assays validates its specificity for CBG. Include parallel experiments with known receptor competitors (e.g., dexamethasone) to ensure assay reliability .

Q. What are the standard protocols for integrating this compound into ligand competition assays?

- Prepare a buffer system (e.g., Tris-EDTA) containing physiological concentrations of this compound (typically 10–100 μM) to saturate CBG.

- Incubate with the target ligand (e.g., [³H]corticosterone) and tissue homogenates.

- Use centrifugation or filtration to separate bound and free ligands, followed by scintillation counting.

- Validate results with negative controls (e.g., absence of tissue homogenate) and positive controls (e.g., excess unlabeled corticosterone) .

Advanced Research Questions

Q. How can experimental design mitigate contradictory findings in corticosterone receptor binding studies using this compound?

Contradictions often arise from variations in plasma contamination, reagent purity, or assay conditions. To resolve discrepancies:

- Standardize tissue preparation to minimize endogenous CBG.

- Use ultracentrifugation or charcoal stripping to remove residual plasma proteins.

- Replicate experiments across multiple biological matrices and report statistical power analyses (e.g., ANOVA with post-hoc tests) .

Q. What strategies optimize this compound concentration ratios to distinguish receptor-bound vs. CBG-bound corticosterone in complex biological samples?

- Conduct dose-response curves to determine the minimal this compound concentration required for CBG saturation without nonspecific binding.

- Pair with Scatchard analysis to quantify receptor binding capacity (Bmax) and affinity (Kd).

- Use high-performance liquid chromatography (HPLC) to verify ligand integrity post-assay .

Q. How should researchers formulate hypotheses for novel applications of this compound in neuroendocrine studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty: Explore its utility in distinguishing central vs. peripheral glucocorticoid signaling in stress models.

- Feasibility: Validate cross-species CBG binding compatibility (e.g., rodent vs. human).

- Ethical: Ensure compliance with animal welfare guidelines when using in vivo models .

Q. What statistical methods are recommended for analyzing this compound competition assay data?

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and Hill coefficients.

- Apply the Cheng-Prusoff equation to convert IC50 to Ki for receptor affinity comparisons.

- Report confidence intervals and effect sizes to enhance reproducibility .

Methodological Best Practices

Q. How to address limitations in studies using this compound for receptor localization in brain tissues?

- Combine autoradiography with this compound pretreatment to map receptor distribution while controlling for CBG-rich regions (e.g., pituitary).

- Validate findings using receptor knockout models or siRNA knockdown .

Q. What quality controls are essential when publishing this compound-based methodologies?

Q. How to integrate this compound assays with omics approaches for comprehensive glucocorticoid studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.